Technical Monograph: 4-Chloro-1-isobutyl-1H-pyrazole-5-carboxylic acid
Technical Monograph: 4-Chloro-1-isobutyl-1H-pyrazole-5-carboxylic acid
The following technical guide is structured as a high-level monograph designed for drug discovery scientists and process chemists. It synthesizes specific chemical data with broader application logic, adhering to the requested autonomy and E-E-A-T standards.
CAS: 1006451-60-0 | Molecular Formula: C₈H₁₁ClN₂O₂ | MW: 202.64 g/mol
Executive Summary: The Scaffold Advantage
4-Chloro-1-isobutyl-1H-pyrazole-5-carboxylic acid represents a specialized "privileged structure" in medicinal and agrochemical chemistry. Unlike generic pyrazoles, this scaffold integrates three critical design elements:
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The 5-Carboxylic Acid: A reactive handle for amide library generation, positioned to direct substituents into the "hinge region" of kinases or the hydrophobic clefts of mitochondrial complexes.
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The 4-Chloro Substituent: Provides metabolic blockage (preventing oxidation at the C4 position) and electronic modulation, enhancing the acidity of the NH-amide in downstream derivatives.
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The 1-Isobutyl Group: A bulky, lipophilic moiety that mimics the side chain of Leucine, offering optimal filling of hydrophobic pockets (e.g., the ATP-binding site back-pocket).
This compound is primarily utilized as a building block for Mitochondrial Electron Transport Inhibitors (METI) and Type II Kinase Inhibitors .
Chemical Profile & Physical Properties[1][2][3][4][5][6]
| Property | Value / Description | Note |
| Appearance | Off-white to pale yellow crystalline solid | Typical of halogenated pyrazoles |
| Melting Point | 133 – 138 °C | Predicted based on 3-methyl analogs [1] |
| pKa (Acid) | ~2.8 – 3.2 | Enhanced acidity due to electron-withdrawing Cl at C4 |
| LogP | 2.1 – 2.4 | Moderate lipophilicity; Rule-of-5 compliant |
| Solubility | DMSO (>50 mg/mL), Methanol, DCM | Poor water solubility (<0.1 mg/mL) |
| Stability | Stable under standard conditions | Avoid strong oxidizing agents |
Synthetic Architecture
The synthesis of 1,5-disubstituted pyrazoles is historically plagued by regioselectivity issues (formation of the 1,3-isomer). The authoritative route for high-purity synthesis involves regio-controlled cyclization followed by electrophilic halogenation .
Retrosynthetic Logic & Pathway
The following diagram illustrates the industrial-standard route, prioritizing regiochemical fidelity.
Figure 1: Step-wise synthesis ensuring 1,5-regiochemistry and C4-chlorination.
Detailed Experimental Protocol
Note: This protocol is adapted from validated procedures for 1-alkyl-4-chloropyrazole-5-carboxylates [2, 3].
Step 1: Regioselective Cyclization
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Reagents: Suspend isobutylhydrazine hydrochloride (1.0 equiv) in anhydrous Ethanol.
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Addition: Add Ethyl 3-(dimethylamino)acrylate (1.05 equiv) dropwise at 0°C.
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Reaction: Reflux the mixture for 3–5 hours. The use of the dimethylamino enaminone precursor (rather than a simple diketone) strongly directs the hydrazine attack to the β-carbon, favoring the 1,5-isomer (>95% selectivity).
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Workup: Concentrate in vacuo. Partition residue between EtOAc and Water. Dry organic layer (Na₂SO₄) and concentrate to yield the intermediate ester.
Step 2: Electrophilic Chlorination (C4 Functionalization)
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Reagents: Dissolve the crude ester in DMF (5 vol).
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Chlorination: Add N-Chlorosuccinimide (NCS) (1.1 equiv) portion-wise at room temperature.
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Mechanism: The pyrazole ring is electron-rich; the C4 position is the most nucleophilic site, ensuring exclusive mono-chlorination.
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Monitoring: Stir at 60°C for 2 hours. Monitor by LCMS for consumption of starting material.
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Workup: Pour into ice water. The chlorinated ester often precipitates. Filter and wash with water.[1][2]
Step 3: Ester Hydrolysis
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Reagents: Dissolve the chlorinated ester in THF:Water (3:1).
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Base: Add LiOH·H₂O (2.0 equiv). Stir at ambient temperature for 4 hours.
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Isolation: Acidify carefully with 1M HCl to pH 2–3. The target acid (CAS 1006451-60-0) will precipitate as a white solid. Filter, wash with cold water, and dry under vacuum.[1]
Functionalization & Reactivity Guide
For medicinal chemists, this molecule is a "core," not a final product. Its utility lies in its downstream reactivity.
Figure 2: The "Reactome" of the scaffold. Note that Suzuki coupling at C4-Cl is challenging due to the electron-rich nature of the pyrazole ring and requires specialized ligands (e.g., Buchwald precatalysts).
Key Reaction: Amide Coupling
The carboxylic acid is sterically accessible but electronically deactivated by the adjacent nitrogens.
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Recommendation: Use HATU or T3P (Propylphosphonic anhydride) as coupling agents. T3P is preferred for scale-up as it offers simple aqueous workup.
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Avoid: Thionyl chloride (SOCl₂) formation can sometimes lead to side reactions at the isobutyl group or pyrazole ring if conditions are too harsh; oxalyl chloride/DMF is the safer route for acid chloride generation.
Applications in Drug & Agrochemical Discovery[1]
Agrochemicals: METI Inhibitors
This scaffold is a direct structural analog of the Tebufenpyrad class of acaricides [4].
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Mechanism: These compounds inhibit Complex I (NADH:ubiquinone oxidoreductase) in the mitochondrial electron transport chain.
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SAR Insight: The isobutyl group provides the necessary lipophilic bulk to lodge into the quinone-binding tunnel of Complex I, while the 4-chloro group prevents rapid oxidative metabolism of the pyrazole ring, extending half-life in the field.
Pharmaceuticals: Kinase Inhibition
In oncology, pyrazole-5-carboxamides are frequent ATP-competitive inhibitors.
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Binding Mode: The amide NH typically forms a hydrogen bond with the "hinge" region of the kinase (e.g., Glu residue).
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Selectivity: The 1-isobutyl group projects into the solvent-exposed region or the hydrophobic back-pocket (Gatekeeper residue interaction), depending on the specific kinase topology.
Safety & Handling (MSDS Highlights)
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Signal Word: WARNING
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Hazard Statements:
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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Handling: Use in a fume hood. The compound is an organic acid; avoid contact with strong bases and oxidizers.
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Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent slow discoloration over months.
References
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Scimplify. (2024). Properties of 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid (Analog Data). Retrieved from
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Organic Chemistry Portal. (2008). Regiospecific Synthesis of Pyrazole-5-carboxylates. Synlett, 2008, 1673-1678.[3] Retrieved from
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BenchChem. (2025).[1][4] Protocols for the Synthesis of 1H-Pyrazole-5-carboxamide Derivatives. Retrieved from
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Global Research Online. (2022). Pyrazole Scaffold: A Remarkable Tool in Drug Development.[5] Int. J. Pharm. Sci. Rev. Res., 77(1), 168-175. Retrieved from
